

# Ceronapril: A Technical Guide to a Potent Angiotensin-Converting Enzyme Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Ceronapril |
| Cat. No.:      | B1668409   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Ceronapril** (also known by its investigational name SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE). Developed in the late 1980s, it demonstrated significant promise in preclinical studies as a long-acting antihypertensive agent. This technical guide provides a comprehensive overview of the core preclinical data on **Ceronapril**, including its mechanism of action, potential therapeutic targets, quantitative efficacy data, and detailed experimental methodologies. Notably, **Ceronapril** was never brought to market, and there is a conspicuous absence of publicly available clinical trial data. This document will focus on the robust preclinical findings and offer insights into the potential trajectory of its development.

## Mechanism of Action and Therapeutic Target

**Ceronapril**'s primary therapeutic target is the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

By inhibiting ACE, **Ceronapril** effectively blocks the production of angiotensin II, leading to vasodilation and a reduction in aldosterone levels. This dual action results in a decrease in total peripheral resistance and a lowering of blood pressure. The RAAS is a well-established and clinically validated target for the treatment of hypertension and heart failure.

## Signaling Pathway



[Click to download full resolution via product page](#)

**Fig. 1: Ceronapril's inhibition of the Renin-Angiotensin-Aldosterone System.**

## Quantitative Preclinical Data

Ceronapril's potency and efficacy have been quantified in a series of in vitro and in vivo preclinical studies. The following tables summarize the key quantitative findings.

**Table 1: In Vitro ACE Inhibitory Activity**

| Parameter | Value | Species/Source   | Reference           |
|-----------|-------|------------------|---------------------|
| IC50      | 34 nM | Rat Brain Slices | <a href="#">[1]</a> |

**Table 2: In Vivo Efficacy in Animal Models**

| Model                                  | Route | Dose                   | Effect                                       | Duration   | Reference |
|----------------------------------------|-------|------------------------|----------------------------------------------|------------|-----------|
| Normotensive Rats                      | IV    | 60 nmol/kg (ED50)      | Inhibition of Angiotensin I Pressor Response | -          | [2]       |
| Normotensive Rats                      | PO    | 18 $\mu$ mol/kg (ED50) | Inhibition of Angiotensin I Pressor Response | -          | [2]       |
| Spontaneously Hypertensive Rats (SHR)  | PO    | 23 $\mu$ mol/kg        | Significant Blood Pressure Lowering          | > 24 hours | [2]       |
| Spontaneously Hypertensive Rats (SHR)  | PO    | 68 $\mu$ mol/kg        | Significant Blood Pressure Lowering          | > 24 hours | [2]       |
| Two-Kidney, One-Clip Hypertensive Rats | PO    | 2.3 - 68 $\mu$ mol/kg  | Dose-related Fall in Arterial Pressure       | > 24 hours | [2]       |

Table 3: Comparative Potency of ACE Inhibitors (In Vitro)

| Compound               | Relative Potency | Reference |
|------------------------|------------------|-----------|
| Ceronapril (SQ 29,852) | 1.0              | [3]       |
| Captopril              | 3.5              | [3]       |
| Enalaprilat            | 12               | [3]       |
| Fosinoprilat           | 13               | [3]       |
| Zofenoprilat           | 20               | [3]       |
| Lisinopril             | 24               | [3]       |
| Ramiprilat             | 51               | [3]       |

**Table 4: Pharmacokinetic Parameters in Rats (Single-Pass Jejunal Perfusion)[1]**

| Parameter                               | Ceronapril (SQ 29,852) | Lisinopril      |
|-----------------------------------------|------------------------|-----------------|
| Maximal Flux (J <sub>max</sub> )        | 0.16                   | 0.032           |
| Michaelis Constant (K <sub>m</sub> )    | 0.08 mM                | 0.082 mM        |
| Carrier Permeability (P <sub>c</sub> )  | 2.0                    | 0.39            |
| Passive Permeability (P <sup>*</sup> m) | 0.25                   | Not Significant |

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### In Vitro ACE Inhibition Assay (Autoradiography)

This protocol is based on the methodology described for determining the IC<sub>50</sub> of **Ceronapril** in rat brain slices[1].



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Intestinal absorption mechanism of dipeptide angiotensin converting enzyme inhibitors of the lysyl-proline type: lisinopril and SQ 29,852 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceronapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceronapril: A Technical Guide to a Potent Angiotensin-Converting Enzyme Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668409#ceronapril-and-its-potential-therapeutic-targets>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)